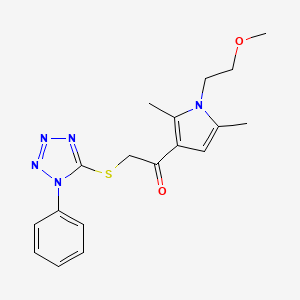
8-Bromo-7-chloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-chloroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular weight of 242.5 .
Molecular Structure Analysis
The InChI code for 8-Bromo-7-chloroisoquinoline is1S/C9H5BrClN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-5H . This code represents the molecular structure of the compound. It is stored at room temperature . The molecular weight of 8-Bromo-7-chloroisoquinoline is 242.5 .
Applications De Recherche Scientifique
Vibrational Spectroscopic Studies
8-Bromo-7-chloroisoquinoline and related compounds have been the subject of vibrational spectroscopic studies, particularly using Density Functional Theory (DFT) calculations. Such studies are critical for understanding the vibrational frequencies, molecular stability, bond strength, and electron density distribution in these molecules, providing valuable information for their application in various fields including material science and molecular chemistry (Lakshmi, Balachandran, & Janaki, 2011).
Photolysis and Photoremovable Protecting Groups
8-Bromo-7-chloroisoquinoline has shown potential as a photoremovable protecting group, a method useful in studying cell physiology. Its efficient photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under physiological conditions makes it a candidate for regulating the action of biological effectors in cell and tissue culture with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthetic Chemistry
The compound is also significant in synthetic chemistry, as demonstrated in studies involving the transformation of bromo derivatives into chloro compounds in pyridine and quinoline series. Such transformations are crucial for creating new molecules with potential applications in pharmaceuticals and chemical research (Mongin et al., 1996).
Antibacterial Research
In the realm of antibacterial research, derivatives of 8-Bromo-7-chloroisoquinoline, such as 8-nitrofluoroquinolone models, have been explored for their antibacterial properties. These compounds have shown interesting activity against both gram-positive and gram-negative strains, indicating potential for development as antibacterial agents (Al-Hiari et al., 2007).
Enzyme Inhibition
This compound has been found to be a potent inhibitor of casein kinase I, an enzyme involved in various biological processes. Its inhibition may be explored for therapeutic applications in diseases where casein kinase I plays a role (Chijiwa, Hagiwara, & Hidaka, 1989).
Safety and Hazards
The safety information for 8-Bromo-7-chloroisoquinoline indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .
Mécanisme D'action
Mode of Action
8-Bromo-7-chloroisoquinoline is a phototrigger, a type of photoremovable protecting group (PPG). PPGs, when conjugated to biological effectors forming “caged compounds”, are a powerful means to regulate the action of physiologically active messengers in vivo through 1-photon excitation (1PE) and 2-photon excitation (2PE) . The compound photolyzes in response to irradiation with ultraviolet (1PE) or near-visible light (2PE), releasing acetate and the remnant of the protecting group .
Biochemical Pathways
As a phototrigger, it likely influences pathways by controlling the release of physiologically active messengers .
Result of Action
As a phototrigger, it likely influences cellular processes by controlling the release of physiologically active messengers .
Action Environment
The action of 8-Bromo-7-chloroisoquinoline can be influenced by environmental factors such as light and pH conditions . For instance, the photolysis reactions of the compound show differences in quantum efficiencies and product outcomes in different solvent and pH conditions .
Propriétés
IUPAC Name |
8-bromo-7-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZWYGYMAXQFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-chloroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

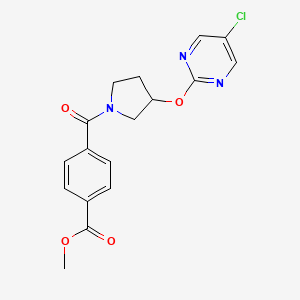
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)

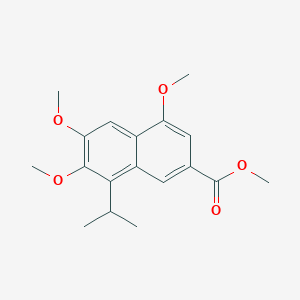
![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
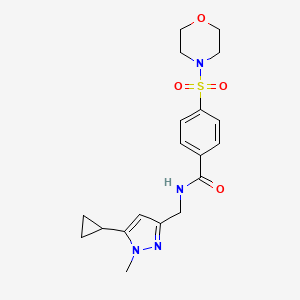
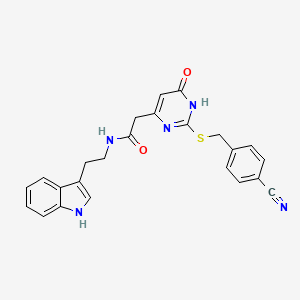

![4-(dimethylamino)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2754284.png)

